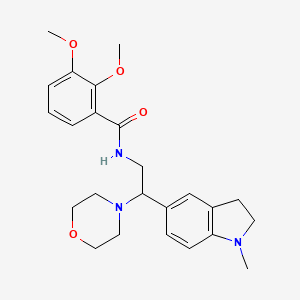

2,3-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Description

2,3-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a 2,3-dimethoxybenzamide core linked to a substituted indoline-morpholine moiety.

Properties

IUPAC Name |

2,3-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-26-10-9-18-15-17(7-8-20(18)26)21(27-11-13-31-14-12-27)16-25-24(28)19-5-4-6-22(29-2)23(19)30-3/h4-8,15,21H,9-14,16H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKAXKKQEWRJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,3-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 327.39 g/mol

- IUPAC Name : this compound

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, studies on related compounds have shown promising results against various cancer cell lines.

A recent study highlighted the efficacy of certain benzimidazole derivatives in inhibiting tumor cell proliferation. These compounds demonstrated high potency against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in 2D assays, suggesting that structural modifications can enhance biological activity .

The proposed mechanism of action for similar compounds involves the inhibition of specific receptor tyrosine kinases such as PDGF and VEGF receptors. These pathways are crucial for tumor growth and angiogenesis. Compounds that target these receptors can potentially inhibit tumor progression and metastasis .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while many compounds exhibit potent antitumor effects, they may also affect normal cells. For instance, certain derivatives showed significant cytotoxicity against normal lung fibroblast cells (MRC-5), indicating a need for further optimization to improve selectivity towards cancer cells .

Study on Benzimidazole Derivatives

In a comprehensive study on benzimidazole derivatives, several compounds were synthesized and evaluated for their biological activity. The most active compound displayed an IC50 of 6.75 μM against the A549 cell line in a 2D assay format, while showing reduced activity in a 3D environment (IC50 of 20.46 μM) . This discrepancy highlights the importance of considering different assay formats when evaluating drug efficacy.

Tyrosinase Inhibition

Another area of investigation involves the inhibition of tyrosinase, an enzyme involved in melanin production. Analog compounds demonstrated varying degrees of tyrosinase inhibition with IC50 values significantly lower than that of standard inhibitors like kojic acid (IC50 = 24.09 μM). For example, one analog achieved an IC50 of 1.12 µM, indicating its potential as an effective skin-whitening agent .

Data Tables

| Compound Name | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.75 | 2D |

| Compound B | HCC827 | 6.26 | 2D |

| Compound C | NCI-H358 | 6.48 | 2D |

| Compound D | MRC-5 | >20 | 2D |

| Compound E | A549 | 20.46 | 3D |

Scientific Research Applications

2,3-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a complex organic compound with applications primarily in medicinal chemistry, especially in drug discovery for neurological disorders. Its structural features suggest it could be used as a dopamine receptor modulator. Research indicates that similar compounds exhibit biological activities, particularly as ligands for dopamine receptors in the central nervous system. These receptors are critical in neurological conditions like schizophrenia and Parkinson's disease.

Structural and Chemical Properties

this compound features a benzamide core with methoxy groups at the 2 and 3 positions and a morpholinoethyl side chain linked to a 1-methylindoline moiety. The chemical formula of the compound is not explicitly provided in the search results but can be inferred from the description. Key reactions involving this compound may include those typical of benzamides and substituted amines, which are essential for understanding its reactivity and potential transformations in biological systems.

Synthesis

The synthesis of this compound typically involves several steps that may require specific reagents and conditions to ensure high yield and purity.

Potential Applications in Medicinal Chemistry

The applications of this compound are primarily in medicinal chemistry, especially in drug discovery targeting neurological disorders. Its structural features suggest potential use as a dopamine receptor modulator. The uniqueness of this compound lies in its combination of methoxy substitutions and an indoline structure, which may enhance its selectivity and potency as a dopamine receptor modulator compared to other similar compounds. Its detailed interaction profile with biological targets is still under investigation but holds promise for therapeutic applications in neuropharmacology.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,5-Dimethoxy-N-(morpholin-4-ylmethyl)benzamide | Methoxy substitutions; morpholine group | Dopamine D2 receptor ligand |

| 2,3-Dimethoxy-N-cyclohexylbenzamide | Cyclohexyl substitution instead of morpholine | Potential CNS activity |

| 4-Methoxy-N-(piperidin-4-yl)methylbenzamide | Piperidine instead of morpholine | Neuroactive properties |

Comparison with Similar Compounds

Key Compounds

[18F]Fallypride : 5-(3-[18F]Fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide

[11C]Raclopride : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-[11C]methoxybenzamide

Key Differences :

- The target compound lacks radioisotopes but shares the dimethoxybenzamide core with [18F]fallypride. Its morpholinoethyl group may enhance solubility compared to [11C]raclopride’s pyrrolidinyl side chain. Receptor affinity remains speculative without direct data.

Benzamides with Directing Groups

Key Compound : N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

| Feature | Target Compound | N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide |

|---|---|---|

| Core Structure | 2,3-Dimethoxybenzamide | 3-Methylbenzamide |

| Functional Groups | Morpholinoethyl, methylindolin | Hydroxy-dimethylethyl (N,O-bidentate directing group) |

| Application | Potential neurological targeting | Metal-catalyzed C–H bond functionalization |

Key Differences :

- The target compound’s morpholinoethyl and indolin groups suggest pharmacological applications, whereas the simpler hydroxy-dimethylethyl derivative serves as a synthetic tool for catalysis.

Morpholino-Containing Analogues

Key Compound : UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-N-1,3,3-2-yl)-1H-Indole-3-Carboxamide)

| Feature | Target Compound | UR-12 |

|---|---|---|

| Core Structure | Benzamide | Indole-3-carboxamide |

| Morpholino Group | Present (morpholinoethyl) | Present (morpholinoethyl) |

| Regulatory Status | Unknown | Controlled substance (12.5 kg limit) |

Key Differences :

- Both share the morpholinoethyl group, but UR-12’s indole core and psychoactive profile contrast with the target compound’s benzamide scaffold. This highlights the morpholino group’s versatility in modulating solubility or receptor binding across diverse scaffolds.

Benzamides with Heterocyclic Modifications

Key Compound : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide

| Feature | Target Compound | (E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide |

|---|---|---|

| Core Structure | 2,3-Dimethoxybenzamide | Benzamide with dioxothiazolidinylidene |

| Functional Groups | Methoxy, morpholinoethyl, methylindolin | Dioxothiazolidinylidene, phenyl |

| Potential Activity | Neurological (speculative) | Anti-inflammatory, antimicrobial (thiazolidinone derivatives) |

Key Differences :

- The dioxothiazolidinylidene group in the analogue may confer anti-inflammatory properties, whereas the target compound’s substituents suggest CNS-targeted activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.